4-(2-Chloro-4-fluorophenyl)benzaldehyde
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Overview
Description
4-(2-Chloro-4-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Chloro-4-fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, the reaction of 4-fluorobenzaldehyde with chlorine gas in the presence of a catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloro-4-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(2-Chloro-4-fluorophenyl)benzoic acid.
Reduction: 4-(2-Chloro-4-fluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes and imaging agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific drug being synthesized. For instance, in the synthesis of anti-inflammatory drugs, it may target enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 4-Chloro-2-fluorobenzaldehyde
- 2,4-Dichlorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 4-(2-Chloro-4-fluorophenyl)benzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-13-7-11(15)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUFRAQJDKQWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699108 |
Source
|
Record name | 2'-Chloro-4'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-45-8 |
Source
|
Record name | 2'-Chloro-4'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30699108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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